molecular formula C14H13NO4 B11854088 1,3-DIOXOLO(4,5-g)QUINOLIN-8(5H)-ONE, 7-ACETYL-5-ETHYL- CAS No. 34841-20-8

1,3-DIOXOLO(4,5-g)QUINOLIN-8(5H)-ONE, 7-ACETYL-5-ETHYL-

Cat. No.: B11854088
CAS No.: 34841-20-8
M. Wt: 259.26 g/mol
InChI Key: KOHITSRPJYWLST-UHFFFAOYSA-N
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Description

1,3-DIOXOLO(4,5-g)QUINOLIN-8(5H)-ONE, 7-ACETYL-5-ETHYL- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIOXOLO(4,5-g)QUINOLIN-8(5H)-ONE, 7-ACETYL-5-ETHYL- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the dioxolo group: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation and ethylation:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.

    Purification Techniques: Advanced purification techniques like chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXOLO(4,5-g)QUINOLIN-8(5H)-ONE, 7-ACETYL-5-ETHYL- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction of the quinoline ring to form tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-DIOXOLO(4,5-g)QUINOLIN-8(5H)-ONE, 7-ACETYL-5-ETHYL- would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with different biological properties.

    Quinazoline: Another nitrogen-containing heterocycle with diverse applications.

Uniqueness

1,3-DIOXOLO(4,5-g)QUINOLIN-8(5H)-ONE, 7-ACETYL-5-ETHYL- is unique due to the presence of the dioxolo group and specific acetyl and ethyl substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

34841-20-8

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

7-acetyl-5-ethyl-[1,3]dioxolo[4,5-g]quinolin-8-one

InChI

InChI=1S/C14H13NO4/c1-3-15-6-10(8(2)16)14(17)9-4-12-13(5-11(9)15)19-7-18-12/h4-6H,3,7H2,1-2H3

InChI Key

KOHITSRPJYWLST-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)C

Origin of Product

United States

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